molecular formula C7H5F5OS B2816444 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol CAS No. 168130-88-9

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol

Cat. No.: B2816444
CAS No.: 168130-88-9
M. Wt: 232.17
InChI Key: NNDMXHLSCSOUPG-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is an organic compound characterized by the presence of both a pentafluoropropanol group and a thienyl group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol typically involves the reaction of a thienyl derivative with a pentafluoropropanol precursor. One common method involves the use of a Grignard reagent, where the thienyl magnesium bromide reacts with pentafluoropropanol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is used in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is used in biochemical assays and as a derivatization reagent for the detection of various biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thienyl group contributes to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,3-Pentafluoro-1-propanol: Similar in structure but lacks the thienyl group.

    2,2,3,3-Tetrafluoro-1-propanol: Contains one less fluorine atom, resulting in different chemical properties.

    1,1,1,3,3,3-Hexafluoro-2-propanol: Contains an additional fluorine atom, leading to increased reactivity.

Uniqueness

2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol is unique due to the combination of the pentafluoropropanol and thienyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5(13)4-2-1-3-14-4/h1-3,5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMXHLSCSOUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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